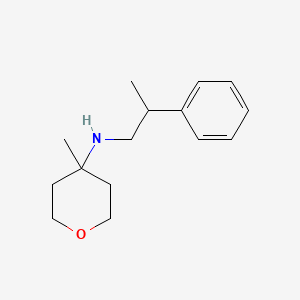![molecular formula C14H21NO2 B6644431 1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol, also known as J147, is a synthetic compound that has shown potential as a neuroprotective and cognitive-enhancing agent. Its unique structure and mechanism of action make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol is believed to work by targeting multiple pathways involved in neurodegeneration. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. This compound also activates the expression of genes involved in mitochondrial function and energy metabolism, which may help to protect against oxidative stress and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to improve memory and cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to increase levels of antioxidant enzymes, which may help to protect against oxidative stress and cell damage.
実験室実験の利点と制限
One of the advantages of 1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol is its ability to target multiple pathways involved in neurodegeneration. This makes it a promising candidate for the treatment of a range of neurodegenerative diseases. However, the complex synthesis method and limited availability of this compound may make it difficult to conduct large-scale studies. Additionally, more research is needed to fully understand the long-term effects and potential side effects of this compound.
将来の方向性
Future research on 1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol may focus on optimizing the synthesis method and developing more efficient ways to produce the compound. Studies may also investigate the potential of this compound for the treatment of other neurodegenerative diseases, such as Huntington's and ALS. Additionally, researchers may explore the potential of this compound as a cognitive enhancer in healthy individuals. Overall, this compound shows great promise as a neuroprotective and cognitive-enhancing agent, and further research is needed to fully understand its potential therapeutic effects.
合成法
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol was first synthesized by a team of researchers at the Salk Institute for Biological Studies. The synthesis method involves the reaction of cyclohexanone with 2-bromo-4-methylbenzoic acid, followed by a sequence of reactions to form the final product. The synthesis of this compound is a complex process, but advances in technology have made it more efficient and cost-effective.
科学的研究の応用
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. Studies have shown that this compound can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
特性
IUPAC Name |
1-[[(2-hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(16,12-6-3-2-4-7-12)10-15-11-14(17)8-5-9-14/h2-4,6-7,15-17H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVRRUCPKDBYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1(CCC1)O)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)

![2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)


![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)
![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)
![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-Hydroxy-2-methyl-3-(pyrazolo[1,5-a]pyridine-3-carbonylamino)propanoic acid](/img/structure/B6644436.png)
![3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid](/img/structure/B6644444.png)
![2-[1-(3-Fluorobenzoyl)azetidin-3-yl]propanoic acid](/img/structure/B6644452.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)
